molecular formula C16H23NO4 B13956629 Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate

Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13956629
M. Wt: 293.36 g/mol
InChI Key: HPMCANGEWDRQSC-UHFFFAOYSA-N
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Description

Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a 1,3-dihydroxypropyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride under nitrogen atmosphere at low temperatures . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is used in a wide range of scientific research applications:

    Chemistry: As a reactant in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
  • Piperidine derivatives with various substituents

Uniqueness

Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO4/c18-11-8-15(19)14-6-9-17(10-7-14)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15,18-19H,6-12H2

InChI Key

HPMCANGEWDRQSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(CCO)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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